molecular formula C24H29NO9 B1259605 2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

Cat. No. B1259605
M. Wt: 475.5 g/mol
InChI Key: XDXPXEFNHDYYIW-HPWMENAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Anticancer Properties

Research conducted by Thi et al. (2015) explored the synthesis of 1H-benzo[g]isochromene-5,10-diones, derivatives related to the chemical compound . They demonstrated potential cytotoxic activities against various cancer cell lines, indicating its relevance in cancer research and potential therapeutic applications (Thi et al., 2015).

Advanced Synthetic Methods

The works of Uršič et al. (2010) and Roman (2013) involved advanced synthetic methods for related chemical structures. Uršič et al. focused on triazafulvalene systems, and Roman explored diverse compound libraries using similar chemical backbones. These studies contribute to the broader understanding of synthetic strategies and potential applications in pharmaceuticals (Uršič et al., 2010), (Roman, 2013).

Antimicrobial and Antibacterial Activities

A study by Kadian et al. (2012) on 1,4-Benzoxazine analogues, which are structurally similar to the compound , showed promising antibacterial activity against various bacterial strains. This highlights the potential antimicrobial applications of these chemical structures (Kadian et al., 2012).

Organometallic Complexes

Xiao et al. (2013) focused on the synthesis and characterization of organotin carboxylates based on similar amide carboxylic acids. This research is significant for understanding the interactions and potential applications of these compounds in organometallic chemistry (Xiao et al., 2013).

Molecular Docking and Antioxidant Activities

Bassyouni et al. (2012) synthesized and evaluated the antioxidant and antimicrobial activities of compounds related to the specified chemical structure. Their work includes molecular docking studies, essential for understanding the molecular interactions and potential applications in drug discovery (Bassyouni et al., 2012).

properties

Product Name

2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

Molecular Formula

C24H29NO9

Molecular Weight

475.5 g/mol

IUPAC Name

2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C24H29NO9/c1-9-18-13(5-11(33-9)6-17(27)28)23(31)19-15(26)7-12(22(30)20(19)24(18)32)16-8-14(25(3)4)21(29)10(2)34-16/h7,9-11,14,16,21,29,31-32H,5-6,8H2,1-4H3,(H,27,28)/t9-,10-,11+,14-,16?,21-/m1/s1

InChI Key

XDXPXEFNHDYYIW-HPWMENAJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)C2=CC(=O)C3=C(C4=C([C@H](O[C@@H](C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O

synonyms

dihydromederrhodin A
mederrhodin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Reactant of Route 2
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Reactant of Route 4
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Reactant of Route 5
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Reactant of Route 6
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

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